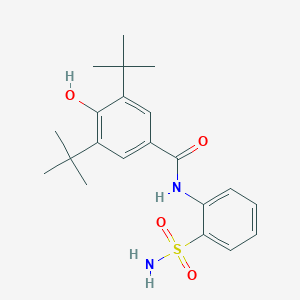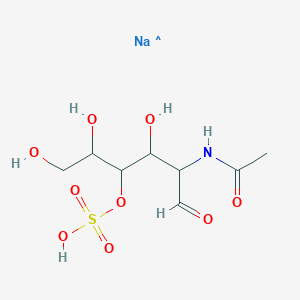![molecular formula C12H11N3O2 B130312 2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide CAS No. 80047-24-1](/img/structure/B130312.png)
2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide
Overview
Description
“2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide” is a compound with the CAS Number 80047-24-1 . It has a molecular weight of 229.24 and is also known as 6-hydroxy-2-methyl-3,4’-bipyridine-5-carboxamide . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name of the compound is 6-hydroxy-2-methyl-3,4’-bipyridine-5-carboxamide . The InChI code is 1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6H,1H3,(H2,13,16)(H,15,17) .Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals . It has a molecular weight of 229.24 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Applications in Molecular Studies
2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide and its derivatives have been actively researched in the field of chemistry for their synthetic pathways and potential applications in molecular studies. A significant application of these compounds is found in the synthesis of complex molecules through water-mediated synthesis processes. For instance, Jayarajan et al. (2019) explored the synthesis of compounds similar to this compound through a three-component reaction, highlighting their potential in non-linear optical (NLO) properties and molecular docking analyses related to anticancer activity Jayarajan et al..
Catalytic and Biological Properties
These compounds are often studied for their catalytic and biological properties. Research conducted by Liu et al. (2020) on derivatives of 4-phenoxypyridine, which contain structural similarities to this compound, revealed their potential as c-Met kinase inhibitors and their cytotoxic activities against various cancer cell lines, illustrating the therapeutic potential of these compounds Liu et al..
Antimicrobial and Antifungal Research
Studies also focus on the antimicrobial and antifungal properties of these compounds. Kolisnyk et al. (2015) investigated the antimicrobial activity of similar compounds, demonstrating their effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents Kolisnyk et al..
Structural Analysis and Medicinal Chemistry
Furthermore, these compounds are crucial in medicinal chemistry for structural analysis and drug design. For example, Wojtczak et al. (1995) conducted crystallographic analysis of milrinone analogues, which are structurally related to this compound, to understand their structure-activity relationships, emphasizing their importance in the development of cardiotonic drugs Wojtczak et al..
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide, also known as Milrinone, is Phosphodiesterase type III . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger molecule in cells .
Mode of Action
Milrinone acts as a selective inhibitor of Phosphodiesterase type III . By inhibiting this enzyme, Milrinone prevents the degradation of cAMP, leading to increased intracellular levels of this messenger molecule . The increase in cAMP levels results in increased activation of protein kinase A, which in turn leads to increased intracellular ionized calcium and contractile force in cardiac muscle .
Biochemical Pathways
The increased levels of cAMP affect several biochemical pathways. The most significant of these is the cAMP-dependent protein kinase pathway . Activation of this pathway leads to the phosphorylation of various proteins, resulting in increased contractile force in cardiac muscle and relaxation in vascular muscle .
Pharmacokinetics
The pharmacokinetics of Milrinone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Milrinone is rapidly absorbed and reaches peak plasma concentrations within 0.5 to 3 hours . It has a half-life of about 2 hours . The drug is primarily metabolized in the liver and about 80% is excreted unchanged in the urine .
Result of Action
The result of Milrinone’s action is a positive inotropic effect (increased force of heart muscle contraction) and vasodilation (widening of blood vessels) . This leads to an increase in cardiac output and a reduction in total peripheral resistance . Additionally, Milrinone improves diastolic function, leading to faster relaxation and increased diastolic compliance .
Action Environment
The action of Milrinone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, thereby influencing its efficacy and stability. Moreover, patient-specific factors such as liver function can also impact the drug’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide are largely determined by its structure and the nature of its interactions with other biomolecules. It has been found to interact with various enzymes and proteins, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide has been shown to have a range of effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these processes can vary depending on the specific cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide involves its interactions with various biomolecules at the molecular level. It has been shown to bind to certain biomolecules, leading to changes in their function . This can result in the inhibition or activation of certain enzymes, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can vary with different dosages in animal models . This includes threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide within cells and tissues involves various transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of 2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide can affect its activity and function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6H,1H3,(H2,13,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVSFPUHCMFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510182 | |
| Record name | 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80047-24-1 | |
| Record name | 1,6-Dihydro-2-methyl-6-oxo(3,4'-bipyridine)-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080047241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIHYDRO-2-METHYL-6-OXO(3,4'-BIPYRIDINE)-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75E39HK2X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide in milrinone synthesis?
A1: According to the research, this compound serves as a starting material for an alternative synthesis of milrinone []. This suggests it acts as a precursor compound, undergoing chemical transformations to yield the final drug molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















